

# PF-06447475 effect on G2019S LRRK2 mutation

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## Compound of Interest

Compound Name: PF470

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An In-Depth Technical Guide on the Effects of PF-06447475 on the G2019S LRRK2 Mutation

## Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research. Mutations in the LRRK2 gene are the most common cause of both familial and sporadic Parkinson's disease (PD). The G2019S mutation, located in the kinase domain, is the most prevalent of these mutations and leads to a pathogenic increase in LRRK2 kinase activity. This hyperactivity is linked to a cascade of cellular dysfunctions, including mitochondrial deficits, impaired autophagy, and neuroinflammation, ultimately contributing to the demise of dopaminergic neurons.[1][2][3][4]

PF-06447475 has been identified as a highly potent, selective, and brain-penetrant LRRK2 kinase inhibitor.[5][6][7] Its development represents a targeted therapeutic strategy aimed at normalizing the aberrant kinase activity of the G2019S mutant. This document provides a comprehensive technical overview of the effects of PF-06447475 on G2019S LRRK2, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.

## Data Presentation: Quantitative Analysis of PF-06447475 Inhibition

The efficacy of PF-06447475 has been quantified across various experimental systems, from cell-free enzymatic assays to in vivo animal models. The following tables summarize the key inhibitory and pharmacological data.

**Table 1: In Vitro and Cellular Potency of PF-06447475**

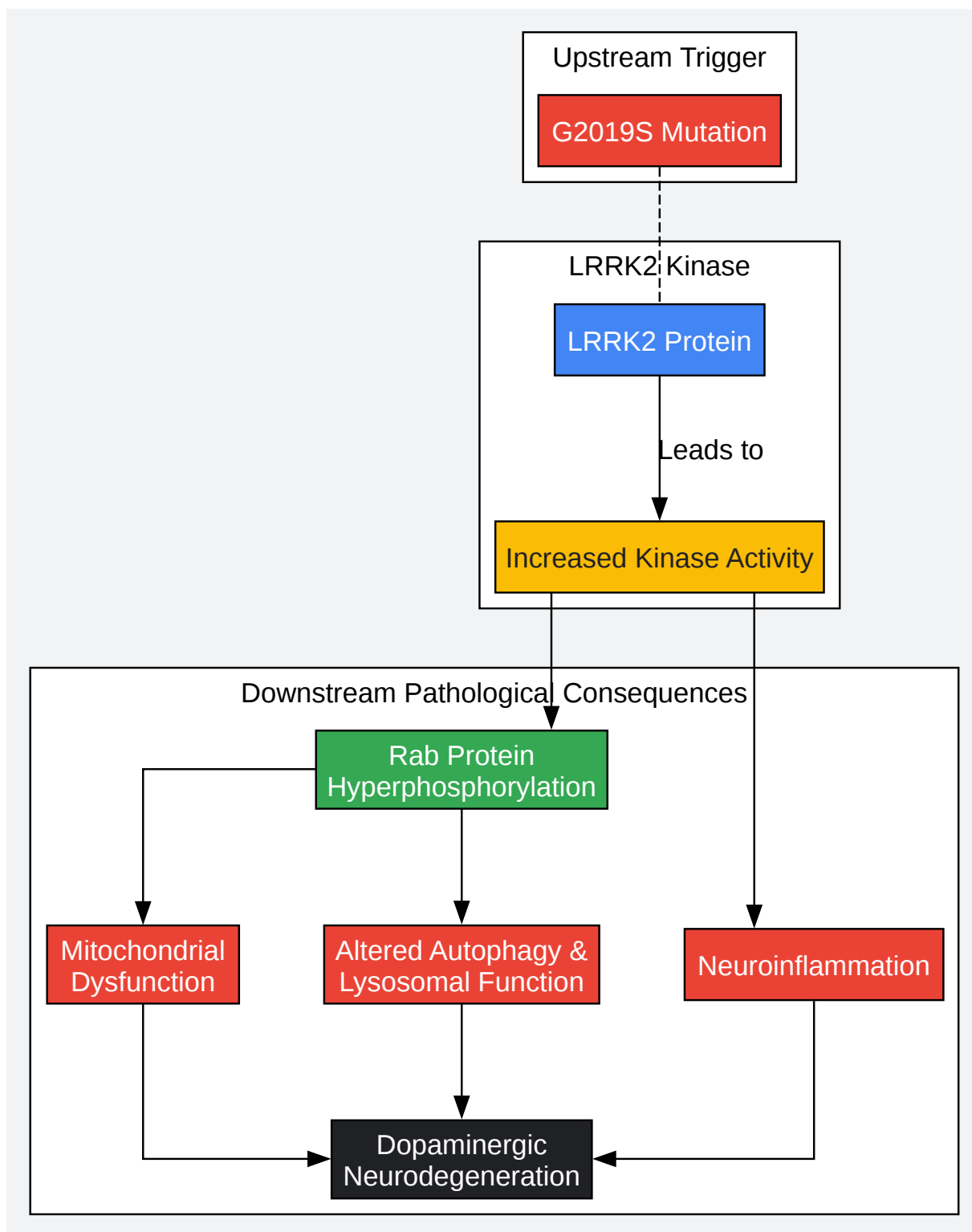
Assay Type	LRRK2 Variant	Parameter	Value	Reference
Cell-Free Enzymatic Assay	Wild-Type (Wt)	IC <sub>50</sub>	3 nM	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Cell-Free Enzymatic Assay	G2019S Mutant	IC <sub>50</sub>	11 nM	<a href="#">[8]</a> <a href="#">[9]</a>
Whole Cell Assay	Endogenous LRRK2	IC <sub>50</sub>	25 nM	<a href="#">[5]</a> <a href="#">[8]</a>
Raw264.7 Macrophage Assay	Endogenous LRRK2	IC <sub>50</sub>	<10 nM	<a href="#">[6]</a>

**Table 2: In Vivo Pharmacodynamic and Neuroprotective Effects of PF-06447475**

Model System	LRRK2 Variant	Treatment	Effect	Reference
G2019S BAC Transgenic Mice	G2019S	100 mg/kg, p.o.	Inhibition of pS935 LRRK2 (IC <sub>50</sub> = 103 nM)	[6]
G2019S BAC Transgenic Mice	G2019S	100 mg/kg, p.o.	Inhibition of pS1292 LRRK2 (IC <sub>50</sub> = 21 nM)	[6]
G2019S-LRRK2 Rats	G2019S	30 mg/kg, p.o.	Attenuation of neuroinflammation	[6]
G2019S-LRRK2 Rats	G2019S	30 mg/kg, p.o.	Blocks $\alpha$ -synuclein-induced dopaminergic neurodegeneration	[6][10]
G2019S+ Rats	G2019S	Not specified	Reduction in microgliosis and proinflammatory markers	[5][8]
Rat, Dog, Non-human Primates	Wild-Type	5 mg/kg	Poor oral pharmacokinetic profile	[10]
Mice	Wild-Type	10 mg/kg	Co-administration reduced [ <sup>3</sup> H]LRRK2-IN-1 uptake in brain by 62%	[11]

## Signaling Pathways and Mechanism of Action

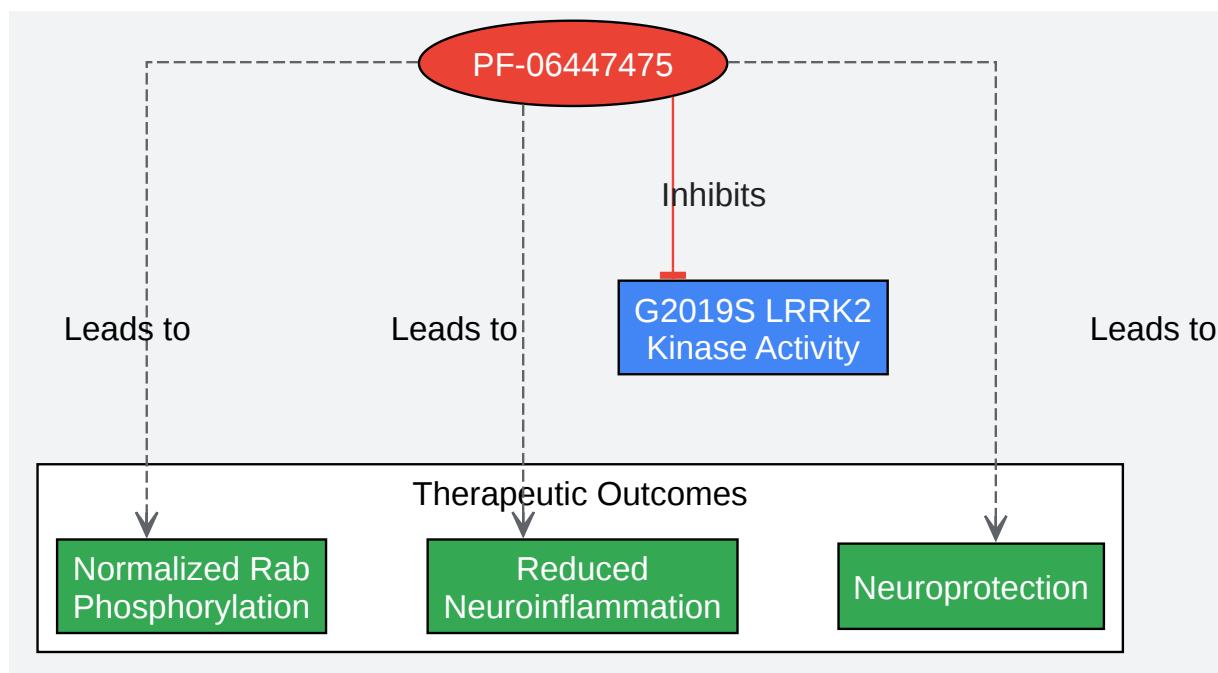
The G2019S mutation enhances LRRK2's kinase activity, leading to the hyperphosphorylation of its substrates and downstream pathological events. PF-06447475 acts by directly inhibiting this kinase activity.

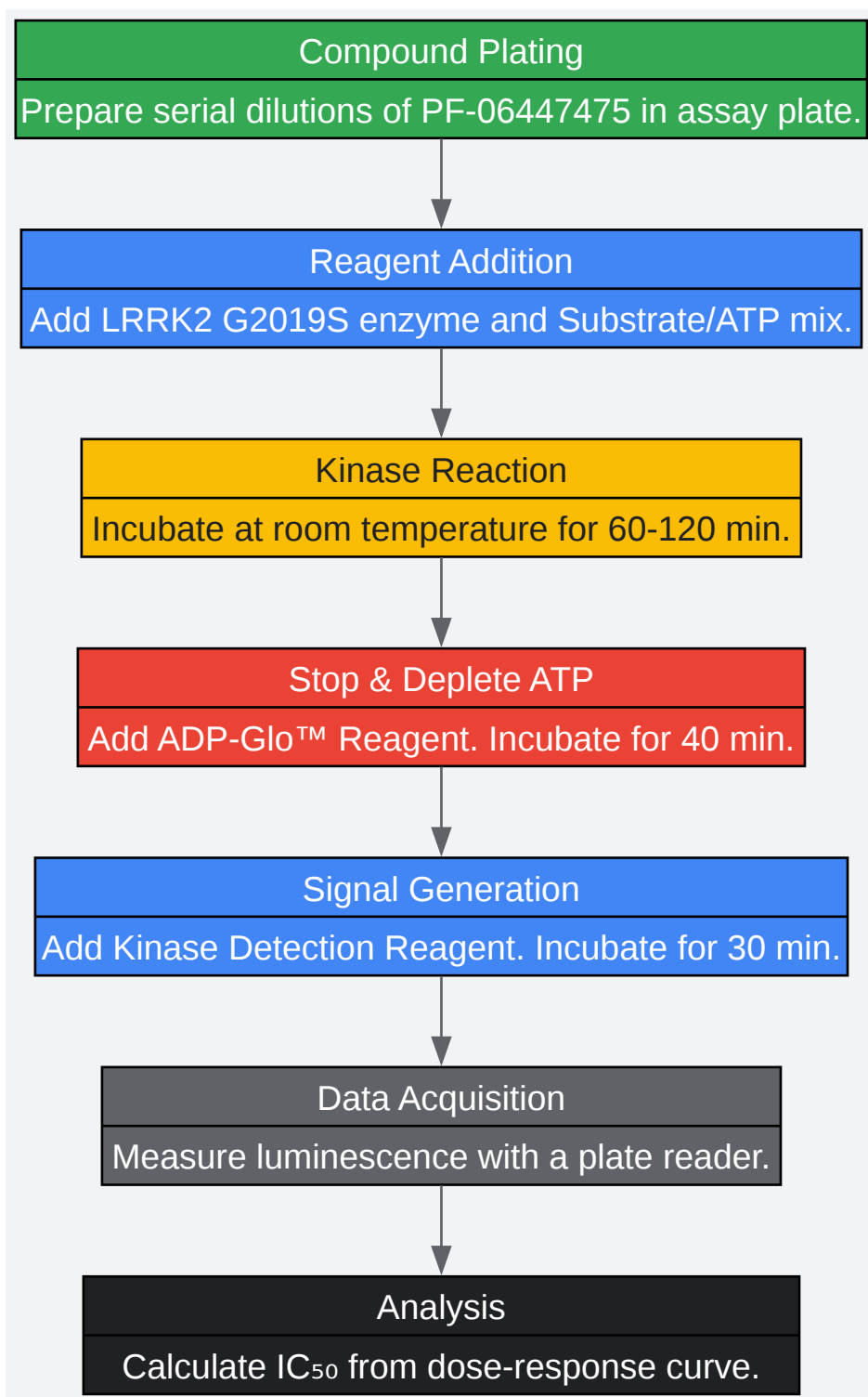


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Caption: Pathological cascade initiated by the LRRK2 G2019S mutation.

PF-06447475 directly targets and inhibits the hyperactive kinase domain of the G2019S LRRK2 protein. This intervention is designed to halt the downstream signaling cascade, thereby mitigating the associated cellular damage and neurodegeneration.





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